![molecular formula C18H19N3O2 B4396537 N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE](/img/structure/B4396537.png)
N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
概要
説明
N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE typically involves the reaction of 1-(3-phenoxypropyl)-1H-benzimidazole with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where it is converted to reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can occur at various positions on the benzimidazole ring. These reactions often involve nucleophilic or electrophilic reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles or electrophiles; reactions are conducted in suitable solvents with appropriate catalysts to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is investigated for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.
Medicine: The compound is being explored for its potential use in drug development. Its benzimidazole core is a common motif in many pharmaceutical agents, and modifications of this compound could lead to new therapeutic agents.
Industry: In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the precise molecular targets.
類似化合物との比較
Similar Compounds
1-(3-phenoxypropyl)-1H-benzimidazole: A precursor to N-{[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE, this compound shares the benzimidazole core but lacks the formamide group.
2-phenylbenzimidazole: Another benzimidazole derivative with a phenyl group at the 2-position, used in various applications.
1H-benzimidazole-2-carboxamide: A related compound with a carboxamide group at the 2-position, known for its biological activity.
Uniqueness
This compound is unique due to the presence of both the phenoxypropyl and formamide groups. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. Its unique structure allows for the exploration of new chemical reactions and potential therapeutic applications that are not possible with other similar compounds.
特性
IUPAC Name |
N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-14-19-13-18-20-16-9-4-5-10-17(16)21(18)11-6-12-23-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRHKGMGACCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


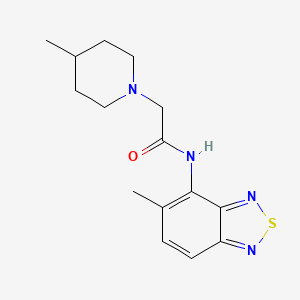
![2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B4396463.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4396467.png)
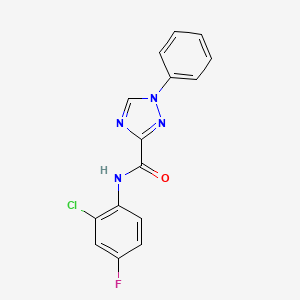
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396497.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)
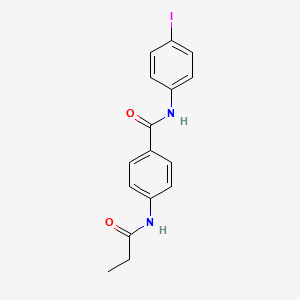
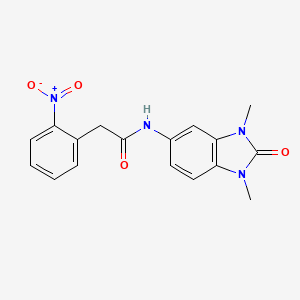
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-methylpyridazin-3(2H)-one](/img/structure/B4396529.png)
![1-ethyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4396535.png)
![N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B4396541.png)
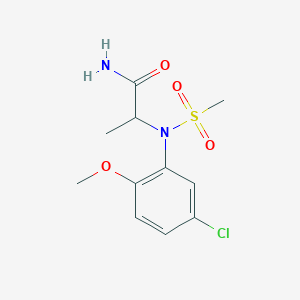
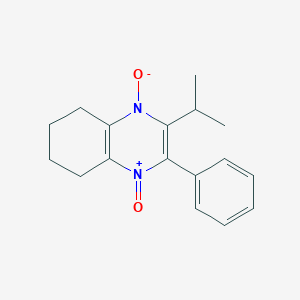
![N-cyclopentyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4396557.png)
